molecular formula C22H34O2 B042423 Eicosapentaenoic acid ethyl ester CAS No. 73310-10-8

Eicosapentaenoic acid ethyl ester

カタログ番号: B042423
CAS番号: 73310-10-8
分子量: 330.5 g/mol
InChIキー: SSQPWTVBQMWLSZ-XAJGXLQPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Icosapent ethyl has a wide range of scientific research applications, including:

作用機序

Target of Action

Icosapent ethyl is an ethyl ester of eicosapentaenoic acid (EPA), a type of omega-3 fatty acid . Its primary target is the synthesis and clearance of triglycerides in the body . It is used to treat patients with severe hypertriglyceridemia .

Mode of Action

Icosapent ethyl interacts with its targets by reducing the synthesis of triglycerides and enhancing their clearance . It is de-esterified and converted into active EPA, which is then absorbed in the small intestine . Very little (<1%) is left circulating in the plasma as EPA incorporates into phospholipids, triglycerides, and cholesteryl esters .

Biochemical Pathways

The potential mechanisms of action of Icosapent ethyl include increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity . These actions affect the metabolism of triglycerides, leading to their reduction in the body .

Pharmacokinetics

Icosapent ethyl is absorbed in the small intestine after being converted into active EPA . It reaches peak plasma concentration in about 5 hours post-oral administration . As mentioned earlier, very little of it is left circulating in the plasma as it incorporates into various lipid molecules .

Action Environment

The action of Icosapent ethyl can be influenced by various environmental factors. For instance, the absorption and efficacy of the drug can be affected by the diet of the patient . Furthermore, the drug’s action can be influenced by the patient’s overall health status, including the presence of other diseases and the use of other medications .

将来の方向性

Several other potential uses of Icosapent ethyl are being actively explored in clinical studies. These areas of investigation include cancer, inflammatory bowel disease, infections, Alzheimer’s disease, dementia, and depression .

準備方法

Synthetic Routes and Reaction Conditions

Icosapent ethyl is synthesized through the esterification of eicosapentaenoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure ethyl ester .

Industrial Production Methods

In industrial settings, the production of icosapent ethyl involves large-scale esterification processes. The eicosapentaenoic acid is first extracted from fish oil and then subjected to esterification with ethanol. The reaction is carried out in large reactors, and the product is purified using advanced techniques such as high-performance liquid chromatography to ensure high purity and yield .

化学反応の分析

Types of Reactions

Icosapent ethyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Similar Compounds

Uniqueness

Icosapent ethyl is unique in its highly purified form and specific esterification, which enhances its bioavailability and efficacy compared to other omega-3 fatty acids. Its specific formulation allows for targeted therapeutic effects, particularly in reducing triglyceride levels and preventing cardiovascular events .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Icosapent ethyl involves the conversion of eicosapentaenoic acid (EPA) to ethyl ester form through esterification reaction. The ethyl ester is then purified and converted to Icosapent ethyl through transesterification reaction with ethanol.", "Starting Materials": [ "Eicosapentaenoic acid (EPA)", "Ethanol", "Sulfuric acid", "Activated charcoal", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Esterification of EPA with ethanol using sulfuric acid as a catalyst to form EPA ethyl ester.", "Purification of EPA ethyl ester using activated charcoal.", "Transesterification of EPA ethyl ester with excess ethanol and sodium hydroxide as a catalyst to form Icosapent ethyl.", "Purification of Icosapent ethyl using methanol." ] }

Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity.

CAS番号

73310-10-8

分子式

C22H34O2

分子量

330.5 g/mol

IUPAC名

ethyl (5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8-,12-11-,15-14-,18-17-

InChIキー

SSQPWTVBQMWLSZ-XAJGXLQPSA-N

異性体SMILES

CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC

正規SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC

86227-47-6

同義語

5,8,11,14,17-eicosapentaenoic acid, ethyl ester, (5Z,8Z,11Z,14Z,17Z)-
AMR-101
AMR101
eicosapentaenoic acid ethyl ester
Epadel
ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
ethyl all-cis-5,8,11,14,17-icosapentaenoate
ethyl eicosapentaenoate
ethyl eicosapentaenoic acid
ethyl icosapentaenoate
ethyl-eicosapentaenoic acid
ethyl-EPA
icosapent
icosapent ethyl
vascepa

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eicosapentaenoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Eicosapentaenoic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
Eicosapentaenoic acid ethyl ester
Reactant of Route 4
Eicosapentaenoic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
Eicosapentaenoic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
Eicosapentaenoic acid ethyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。